molecular formula C14H15N3O2 B2545407 1-(3-(pyridin-3-yloxy)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 1904127-74-7

1-(3-(pyridin-3-yloxy)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2545407
CAS No.: 1904127-74-7
M. Wt: 257.293
InChI Key: OTWHJPHBWDRIOJ-UHFFFAOYSA-N
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Description

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a complex organic compound characterized by its unique structural features, including a pyridine ring, an azetidine ring, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(pyridin-3-yloxy)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with an azetidine derivative in the presence of a strong base. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyridine or pyrrole rings.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions often require strong bases or acids, depending on the nature of the substituent.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.

  • Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(3-(pyridin-3-yloxy)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone exerts its effects involves interactions with molecular targets and pathways. The pyridine and pyrrole rings can bind to specific receptors or enzymes, modulating their activity. The exact mechanism may vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • 3-(Pyridin-3-yloxy)benzene-1,2-dicarboxylic acid: This compound shares the pyridine-oxy functional group but has a different core structure.

  • Triazolo[4,5-b]pyridin-3-yloxy tripyrrolidinophosphonium hexafluorophosphate: Another compound with a pyridine ring and a phosphonium group.

Uniqueness: 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is unique due to its combination of pyridine, azetidine, and pyrrole moieties, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

1-(3-pyridin-3-yloxyazetidin-1-yl)-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-14(11-16-6-1-2-7-16)17-9-13(10-17)19-12-4-3-5-15-8-12/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWHJPHBWDRIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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